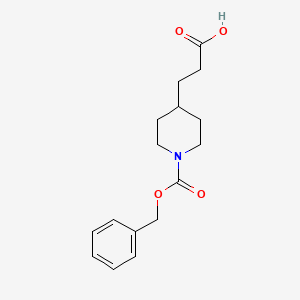

3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c18-15(19)7-6-13-8-10-17(11-9-13)16(20)21-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTJJLCAFTZAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432459 | |

| Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63845-33-0 | |

| Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid, a pivotal building block in modern medicinal chemistry. Delving into its chemical properties, synthesis, and applications, this document serves as a critical resource for professionals engaged in the design and development of novel therapeutics. The guide particularly emphasizes its integral role as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), offering insights into the rationale behind its selection and its impact on the pharmacological properties of these innovative drug candidates.

Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, found in a vast array of approved drugs and clinical candidates.[1] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, including improved solubility, metabolic stability, and the capacity to form crucial interactions with biological targets. The conformational rigidity of the six-membered ring can also be advantageous in positioning other functional groups for optimal binding. This compound, also known as N-Cbz-4-piperidinepropionic acid, leverages these inherent advantages of the piperidine core, further functionalized to serve as a versatile intermediate in complex molecule synthesis.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 63845-33-0 | PubChem[2] |

| Molecular Formula | C₁₆H₂₁NO₄ | PubChem[2] |

| Molecular Weight | 291.35 g/mol | MedChemExpress[3] |

| IUPAC Name | 3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid | PubChem[2] |

| Synonyms | N-Cbz-4-piperidinepropionic acid | PubChem[2] |

| Appearance | Likely a white to off-white solid | Inferred from similar compounds |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred from structure |

Synthesis and Methodologies: A Self-Validating Protocol

The synthesis of this compound is a critical process for its utilization in drug discovery. The most common and logical synthetic route involves the protection of the piperidine nitrogen of a suitable precursor. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under various reaction conditions and its susceptibility to removal under specific, mild conditions, most commonly catalytic hydrogenation.[4][5]

Rationale for Synthetic Strategy

The protection of the secondary amine of the piperidine ring is paramount to prevent its unwanted reaction in subsequent synthetic steps. The Cbz group is an ideal choice as it transforms the nucleophilic amine into a much less reactive carbamate, thus allowing for selective modifications at other parts of the molecule.[4] The choice of benzyl chloroformate (Cbz-Cl) as the protecting agent is driven by its high reactivity and commercial availability.[4]

Experimental Protocol: N-Protection of 3-(piperidin-4-yl)propanoic acid

This protocol describes a representative method for the synthesis of this compound starting from the commercially available 3-(piperidin-4-yl)propanoic acid.

Materials:

-

3-(piperidin-4-yl)propanoic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 3-(piperidin-4-yl)propanoic acid (1 equivalent) in a mixture of THF and water (e.g., 2:1 ratio).

-

Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2 equivalents) or another suitable base. The base is crucial to neutralize the hydrochloric acid generated during the reaction.[4]

-

Protection: Slowly add benzyl chloroformate (1.1-1.5 equivalents) to the cooled, stirred solution. The slow addition helps to control the exothermic nature of the reaction.

-

Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours to overnight).

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. The organic layer will contain the desired product.

-

Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by silica gel column chromatography to afford pure this compound.[4]

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Focus on PROTACs

The primary and most significant application of this compound in contemporary drug discovery is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .[2][3]

The Role of Linkers in PROTAC Design

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase.[6][7]

Advantages of a Piperidine-Based Linker

The incorporation of a piperidine ring into the linker, as in this compound, offers several advantages:

-

Rigidity and Conformational Control: Unlike flexible alkyl or PEG linkers, the cyclic nature of piperidine imparts rigidity to the linker. This conformational constraint can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty of binding.[8][9][10]

-

Improved Physicochemical Properties: The piperidine moiety can enhance the solubility and modulate the lipophilicity of the PROTAC, which are critical parameters for drug-likeness and bioavailability.[7]

-

Metabolic Stability: Rigid linkers are often less susceptible to metabolic degradation compared to flexible chains, leading to an improved pharmacokinetic profile.[8]

Functional Handles for PROTAC Synthesis

This compound possesses two key functional handles for its incorporation into a PROTAC:

-

Carboxylic Acid: The propanoic acid moiety provides a versatile point of attachment for coupling to either the POI ligand or the E3 ligase ligand, typically through amide bond formation.

-

Protected Amine: The Cbz-protected nitrogen allows for deprotection under specific conditions (e.g., hydrogenolysis) to reveal a free amine. This amine can then be used for further functionalization or coupling to the other part of the PROTAC molecule.

Logical Flow of PROTAC Synthesis Using the Linker

Caption: Logical flow for the synthesis of a PROTAC using the piperidine-based linker.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern drug discovery. Its well-defined structure, featuring a rigid piperidine core and orthogonal functional groups, makes it an ideal component for the synthesis of complex molecules, most notably as a linker in PROTACs. The strategic incorporation of this linker can significantly impact the efficacy, selectivity, and pharmacokinetic properties of the resulting protein degrader. As the field of targeted protein degradation continues to expand, the rational design of linkers will become increasingly important, and scaffolds such as this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

- PubChem. This compound. [Link]

- Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

- RSC Publishing.

- Common Organic Chemistry. Cbz Protection (Cbz-Cl). [Link]

- Organic Syntheses. PREPARATION OF A DENDRITIC POLYAMINE TRI-HYDROCHLORIDE: 4-(3,3'-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYL)AMINO-2,6-DICHLORO-1,3,5-TRIAZINE. [Link]

- Scafuri, B., et al.

- National Center for Biotechnology Information. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

- MDPI. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Link]

- Dong, Y., et al.

- Open Exploration Publishing.

- Semantic Scholar. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Link]

- Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

- Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

- Organic Syntheses. PREPARATION OF MONO-CBZ PROTECTED GUANIDINES. [Link]

Sources

- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-Cbz-4-piperidinepropionic Acid: A Versatile Building Block in Modern Drug Discovery

Abstract

N-Cbz-4-piperidinepropionic acid, a key bifunctional organic molecule, has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its unique structure, featuring a piperidine core with a protected amine and a propionic acid side chain, offers synthetic chemists a versatile scaffold for constructing a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the core attributes of N-Cbz-4-piperidinepropionic acid, including its chemical and physical properties, detailed synthesis and characterization protocols, and its significant applications in contemporary drug discovery, with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a precursor for central nervous system (CNS) drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Strategic Importance of Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, owing to its favorable physicochemical properties and its ability to confer conformational rigidity to molecules.[1] The incorporation of a piperidine scaffold can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. N-Cbz-4-piperidinepropionic acid is a strategically designed building block that combines the advantageous features of the piperidine core with two orthogonal functional handles: a benzyloxycarbonyl (Cbz)-protected amine and a propionic acid moiety.

The Cbz group provides robust protection for the piperidine nitrogen, preventing its participation in undesired side reactions during synthetic transformations on other parts of the molecule.[2][3] This protecting group is stable under a wide range of reaction conditions but can be readily removed via catalytic hydrogenolysis.[4] The propionic acid side chain offers a versatile point for further chemical modification, such as amide bond formation, enabling the linkage of the piperidine scaffold to other pharmacophores or molecular entities.[2] This dual functionality makes N-Cbz-4-piperidinepropionic acid an exceptionally useful intermediate in multi-step synthetic campaigns.

graph "N_Cbz_4_piperidinepropionic_acid_structure" {

layout=neato;

node [shape=plaintext];

"N-Cbz-4-piperidinepropionic acid" [pos="2,2!"];

"C16H21NO4" [pos="2,1.5!"];

"MW: 291.34" [pos="2,1!"];

"CAS: 63845-33-0" [pos="2,0.5!"];

}

Figure 1: Chemical Information for N-Cbz-4-piperidinepropionic acid.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of N-Cbz-4-piperidinepropionic acid is essential for its effective use in synthesis and for quality control.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁NO₄ | [5] |

| Molecular Weight | 291.34 g/mol | [5] |

| CAS Number | 63845-33-0 | [5] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF | General knowledge |

Spectroscopic Data

While a comprehensive set of publicly available, peer-reviewed spectral data for N-Cbz-4-piperidinepropionic acid is limited, the expected characteristic signals based on its structure are outlined below. These serve as a guide for researchers to confirm the identity and purity of their synthesized or procured material.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is a critical tool for confirming the structure. The expected chemical shifts (δ) in CDCl₃ are:

-

~7.35 ppm (m, 5H): Aromatic protons of the benzyl group.

-

~5.14 ppm (s, 2H): Methylene protons (-CH₂-) of the Cbz group.

-

~4.15 ppm (br d, 2H): Methylene protons of the piperidine ring adjacent to the nitrogen (positions 2 and 6, equatorial).

-

~2.80 ppm (br t, 2H): Methylene protons of the piperidine ring adjacent to the nitrogen (positions 2 and 6, axial).

-

~2.35 ppm (t, 2H): Methylene protons of the propionic acid side chain alpha to the carboxyl group.

-

~1.75 ppm (m, 2H): Methylene protons of the piperidine ring at positions 3 and 5 (equatorial).

-

~1.55 ppm (m, 2H): Methylene protons of the propionic acid side chain beta to the carboxyl group.

-

~1.20 ppm (m, 3H): Methine proton at position 4 and methylene protons at positions 3 and 5 (axial) of the piperidine ring.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides complementary information for structural verification:

-

~179 ppm: Carbonyl carbon of the carboxylic acid.

-

~155 ppm: Carbonyl carbon of the Cbz carbamate.

-

~136 ppm: Quaternary aromatic carbon of the benzyl group.

-

~128.5, 128.0, 127.8 ppm: Aromatic carbons of the benzyl group.

-

~67 ppm: Methylene carbon (-CH₂-) of the Cbz group.

-

~44 ppm: Methylene carbons of the piperidine ring at positions 2 and 6.

-

~35 ppm: Methine carbon of the piperidine ring at position 4.

-

~32 ppm: Methylene carbons of the piperidine ring at positions 3 and 5.

-

~31 ppm: Methylene carbon of the propionic acid side chain alpha to the carboxyl group.

-

~30 ppm: Methylene carbon of the propionic acid side chain beta to the carboxyl group.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups:

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~2920 and 2850 cm⁻¹: C-H stretching of the piperidine and propionic acid alkyl groups.

-

~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.

-

~1690 cm⁻¹ (strong): C=O stretch of the Cbz carbamate carbonyl.[6]

-

~1420 cm⁻¹: C-N stretch of the carbamate.

2.2.4. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show the protonated molecule [M+H]⁺ at m/z 292.35. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 290.33 would be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis of N-Cbz-4-piperidinepropionic Acid

The most direct and common method for the synthesis of N-Cbz-4-piperidinepropionic acid is the N-protection of commercially available 4-piperidinepropionic acid using benzyl chloroformate (Cbz-Cl).[7]

Figure 2: General workflow for the synthesis of N-Cbz-4-piperidinepropionic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard Schotten-Baumann conditions for the N-protection of amines.[4]

Materials:

-

4-Piperidinepropionic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-piperidinepropionic acid (1.0 eq.) in a mixture of THF and water (e.g., 2:1 v/v).

-

Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.5 eq.) or an equivalent amount of a suitable base portion-wise with stirring.

-

Addition of Cbz-Cl: To the cold, stirred suspension, add benzyl chloroformate (1.1 eq.) dropwise via a syringe or dropping funnel, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, remove the THF under reduced pressure. Wash the remaining aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude N-Cbz-4-piperidinepropionic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure product as a white solid.

Self-Validation: The identity and purity of the synthesized product should be confirmed by the analytical methods described in Section 2 (NMR, IR, MS) and by melting point determination.

Applications in Drug Discovery and Medicinal Chemistry

The bifunctional nature of N-Cbz-4-piperidinepropionic acid makes it a highly valuable building block in several areas of drug discovery.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[8] A PROTAC consists of a ligand for the POI and a ligand for the E3 ligase, connected by a linker. The nature and length of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).

N-Cbz-4-piperidinepropionic acid is an ideal precursor for the synthesis of PROTAC linkers.[9][10] The propionic acid moiety can be coupled to the E3 ligase ligand or the POI ligand via an amide bond. After deprotection of the Cbz group, the resulting secondary amine on the piperidine ring can be further functionalized to connect to the other end of the PROTAC molecule. The piperidine ring provides a degree of conformational constraint to the linker, which can be advantageous for optimizing the geometry of the ternary complex.

Figure 3: Role of N-Cbz-4-piperidinepropionic acid in PROTAC synthesis.

Precursor for Central Nervous System (CNS) Drug Candidates

The piperidine scaffold is frequently found in drugs targeting the central nervous system.[11] N-Cbz-4-piperidinepropionic acid serves as a versatile starting material for the synthesis of novel CNS-active compounds. For instance, it can be used as a precursor for the synthesis of GABA (γ-aminobutyric acid) uptake inhibitors.[4] By modulating the levels of the inhibitory neurotransmitter GABA, such compounds have potential therapeutic applications in epilepsy, anxiety, and other neurological disorders. The propionic acid side chain can be modified to mimic the GABA structure, while the piperidine ring and its substituents can be optimized for potency, selectivity, and blood-brain barrier penetration.

Scaffold for Constrained Peptides and Peptidomimetics

The conformational flexibility of peptides often limits their therapeutic potential due to poor metabolic stability and receptor selectivity. The incorporation of rigid scaffolds, such as the piperidine ring of N-Cbz-4-piperidinepropionic acid, can be used to create conformationally constrained peptides and peptidomimetics.[12][13] This can lead to improved biological activity and pharmacokinetic properties. The propionic acid and the deprotected amine can serve as anchor points for the peptide chain, creating a cyclic or semi-cyclic structure with reduced conformational freedom.

Safety and Handling

While a specific safety data sheet (SDS) for N-Cbz-4-piperidinepropionic acid is not widely available, data from closely related compounds such as N-Cbz-piperidine-4-carboxylic acid can provide guidance.[14]

-

Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

-

Storage: Store in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If ingested, seek medical attention.

Conclusion

N-Cbz-4-piperidinepropionic acid is a strategically designed and highly versatile synthetic intermediate with significant applications in modern drug discovery. Its bifunctional nature, combining a robustly protected amine on a conformationally defined piperidine scaffold with a readily modifiable propionic acid side chain, provides a powerful platform for the synthesis of complex and diverse molecular architectures. Its emerging role in the construction of PROTAC linkers and its utility as a precursor for CNS drug candidates and constrained peptides underscore its importance for medicinal chemists and drug development professionals. The synthetic protocols and characterization data provided in this guide are intended to facilitate the effective utilization of this valuable building block in the pursuit of novel therapeutics.

References

- Tourwé, D., et al. (2005). Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using the 4-amino-2-benzazepin-3-one scaffold. Journal of Peptide Research, 66(5), 222-230.

- Hewings, D. S., et al. (2014). Template-constrained macrocyclic peptides prepared from native, unprotected precursors. Proceedings of the National Academy of Sciences, 111(40), E3753–E3762.

- Total Synthesis (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- Compound Interest (2015). A Guide to 13C NMR Chemical Shift Values.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9895315, 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid.

- Oregon State University (n.d.). 13C NMR Chemical Shifts.

- Compound Interest (2015). A Guide to 1H NMR Chemical Shift Values.

- Ciulli, A., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.

- Wikipedia (n.d.). Benzyl chloroformate.

- Specac Ltd. (n.d.). Characteristic IR Absorptions.

- Organic Syntheses (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.

- National Center for Biotechnology Information (n.d.). Medicinal Chemical Properties of Successful Central Nervous System Drugs.

- Northern Illinois University (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- Organic Chemistry Portal (n.d.). Cbz-Protected Amino Groups.

- Organic Syntheses (n.d.). Preparation of Mono-‐Cbz Protected Guanidines.

- SciELO (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.

- National Center for Biotechnology Information (n.d.). Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery.

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. Cbz-Protected Amino Groups [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C16H21NO4 | CID 9895315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using the 4-amino-2-benzazepin-3-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Template-constrained macrocyclic peptides prepared from native, unprotected precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to the Biological Activity of N-Cbz-4-piperidinepropionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cbz-4-piperidinepropionic acid is a molecule of interest within medicinal chemistry, primarily recognized as a versatile synthetic intermediate. Its structural framework, featuring a piperidine ring, suggests potential interactions with a variety of biological targets, particularly within the central nervous system. This guide provides a comprehensive technical overview of the known and predicted biological activities of N-Cbz-4-piperidinepropionic acid and its derivatives. We will delve into its chemical properties, potential molecular targets with a focus on GABA receptors and G-protein coupled receptors (GPCRs), and present detailed, field-proven experimental protocols for the rigorous assessment of its biological activity. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore the therapeutic potential of this and similar chemical scaffolds.

Section 1: Introduction to N-Cbz-4-piperidinepropionic acid

Chemical Structure and Properties

N-Cbz-4-piperidinepropionic acid, with the CAS number 63845-33-0, is a derivative of piperidine.[] The core of the molecule is a six-membered piperidine ring, a prevalent scaffold in a multitude of clinically approved drugs due to its favorable physicochemical properties that can enhance druggability.[2] The nitrogen atom of the piperidine ring is protected by a carboxybenzyl (Cbz) group, a common protecting group in organic synthesis that increases the stability of the compound under various reaction conditions.[3] A propionic acid side chain is attached at the 4-position of the piperidine ring. This combination of a rigid ring structure and a flexible acidic side chain provides a molecular shape that can potentially interact with specific binding pockets of biological macromolecules.

Key Structural Features:

-

Piperidine Scaffold: A saturated heterocycle that is a common motif in neuropharmacology.

-

Carboxybenzyl (Cbz) Protecting Group: Enhances chemical stability and allows for selective reactions at other parts of the molecule.[3]

-

Propionic Acid Side Chain: Provides a carboxylic acid functional group which can participate in hydrogen bonding and salt bridge formation with biological targets.

Synthesis Overview

The synthesis of N-Cbz-4-piperidinepropionic acid and its analogs typically involves the protection of the piperidine nitrogen with a Cbz group.[3] A common starting material is piperidine-4-carboxylic acid, which can be reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base.[4] Further modifications can then be made to the carboxylic acid group to generate the propionic acid side chain. The stability of the Cbz group allows for a wide range of chemical transformations on the rest of the molecule.[5]

Rationale for Investigation in Drug Discovery

The piperidine moiety is a privileged structure in medicinal chemistry, found in numerous drugs targeting the central nervous system.[2] Derivatives of piperidine have been shown to modulate the activity of various receptors and enzymes. For instance, piperine, a natural product containing a piperidine ring, and its derivatives have been found to modulate γ-aminobutyric acid type A (GABA-A) receptors.[6][7][8] Furthermore, 1-piperidinepropionic acid has been identified as an allosteric inhibitor of Protease-Activated Receptor-2 (PAR2), a G-protein coupled receptor involved in inflammation.[9][10] Given these precedents, N-Cbz-4-piperidinepropionic acid serves as an interesting starting point for the design and synthesis of novel therapeutic agents.

Section 2: Known and Predicted Biological Targets

While direct and extensive biological data for N-Cbz-4-piperidinepropionic acid is not widely published, its structural components suggest several potential biological targets.

Potential Interaction with GABA Receptors

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel and a major inhibitory neurotransmitter receptor in the central nervous system.[11] It is a well-established target for a variety of drugs, including benzodiazepines and barbiturates, which allosterically modulate receptor activity.[12] The presence of the piperidine ring in N-Cbz-4-piperidinepropionic acid is significant, as piperidine-containing compounds have been shown to modulate GABA-A receptors.[7][13] For example, piperine and its analogs have demonstrated the ability to enhance GABA-induced chloride currents.[6] Therefore, it is plausible that N-Cbz-4-piperidinepropionic acid or its derivatives could exhibit similar modulatory effects on GABA-A receptors.

Potential Interaction with G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in numerous physiological processes and are major targets for drug discovery.[14][15] The ability of 1-piperidinepropionic acid to act as an allosteric inhibitor of PAR2, a member of the GPCR family, highlights the potential for piperidine derivatives to interact with this receptor class.[9][10] The structural features of N-Cbz-4-piperidinepropionic acid, including its size, shape, and the presence of a carboxylic acid group, could allow it to bind to allosteric sites on various GPCRs, thereby modulating their activity.

Section 3: Experimental Protocols for Assessing Biological Activity

To elucidate the biological activity of N-Cbz-4-piperidinepropionic acid, a systematic approach involving a series of in vitro and cell-based assays is necessary.

In Vitro Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.[16]

Objective: To determine the binding affinity (Ki) of N-Cbz-4-piperidinepropionic acid for the GABA-A receptor.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Homogenize rat brains in a sucrose buffer (0.32 M sucrose, pH 7.4).[17]

-

Perform differential centrifugation to isolate the crude membrane fraction.[17]

-

Wash the membrane pellet multiple times with a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.[17]

-

Resuspend the final pellet in the binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the prepared brain membranes (0.1-0.2 mg of protein per well).[17]

-

Add a constant concentration of a suitable radioligand, such as [3H]muscimol (for the GABA binding site) or [3H]flumazenil (for the benzodiazepine binding site).[17][18]

-

Add varying concentrations of the test compound (N-Cbz-4-piperidinepropionic acid).

-

For determining non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 mM GABA for [3H]muscimol).[17]

-

Incubate the plate at 4°C for a specified time (e.g., 45 minutes).[17]

-

-

Termination and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the radioactivity on the filters using liquid scintillation spectrometry.[17]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Cell-Based Functional Assays for GPCRs

Cell-based functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or allosteric modulator of a GPCR.[19][20][21]

Objective: To assess the functional activity of N-Cbz-4-piperidinepropionic acid on a selected GPCR (e.g., PAR2).

Step-by-Step Protocol (Calcium Flux Assay for Gq-coupled GPCRs):

-

Cell Culture and Plating:

-

Culture a cell line stably expressing the GPCR of interest (e.g., HEK293 cells).

-

Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Incubate the cells in the dark at 37°C for a specified time (e.g., 1 hour).

-

-

Compound Addition and Signal Detection:

-

Wash the cells to remove excess dye.

-

Use a fluorescence plate reader equipped with an automated injection system.

-

To test for agonist activity, add varying concentrations of the test compound and measure the change in fluorescence over time.

-

To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a known agonist at its EC80 concentration.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) for each well.

-

For agonist activity, plot ΔF against the logarithm of the test compound concentration to determine the EC50 value.

-

For antagonist activity, plot the response to the agonist against the logarithm of the test compound concentration to determine the IC50 value.

-

Section 4: Data Interpretation and Visualization

Summarizing Quantitative Data

All quantitative data from binding and functional assays should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Binding Affinity and Functional Potency Data

| Compound | Target | Assay Type | Ki (nM) | EC50 (nM) | IC50 (nM) |

| N-Cbz-4-piperidinepropionic acid | GABA-A Receptor | [3H]muscimol Binding | >10,000 | - | - |

| Derivative A | GABA-A Receptor | [3H]flumazenil Binding | 150 | - | - |

| Derivative B | PAR2 | Calcium Flux | - | - | 500 |

Visualization of Experimental Workflows and Pathways

Graphviz diagrams can be used to visualize experimental workflows and potential signaling pathways.

Caption: Potential mechanism of action via positive allosteric modulation of the GABA-A receptor.

Section 5: Future Directions and Therapeutic Potential

The therapeutic potential of N-Cbz-4-piperidinepropionic acid and its derivatives will depend on their specific biological activities. If they are found to be potent and selective modulators of GABA-A receptors, they could be investigated for the treatment of anxiety disorders, epilepsy, and sleep disorders. [6]If they show activity at GPCRs like PAR2, they could be explored as anti-inflammatory agents. [9] Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to identify the key structural features required for potent and selective activity.

-

Lead Optimization: Modifying the lead compounds to improve their pharmacokinetic and pharmacodynamic properties.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of optimized compounds in relevant animal models of disease.

Section 6: Conclusion

N-Cbz-4-piperidinepropionic acid represents a valuable chemical scaffold with the potential for diverse biological activities. While it is primarily known as a synthetic intermediate, its structural features suggest plausible interactions with important drug targets such as GABA-A receptors and GPCRs. The experimental protocols and strategic framework outlined in this guide provide a robust starting point for researchers to systematically investigate the biological profile of this and related compounds, ultimately paving the way for the development of novel therapeutics.

References

- Eurofins Discovery. (n.d.). GPCR Functional Assays.

- European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery.

- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services.

- Schlegel, J., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. [Link]

- Schlegel, J., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. [Link]

- Zaugg, J., et al. (2011). Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. Journal of Medicinal Chemistry, 54(21), 7599-7609. [Link]

- University of North Carolina Chapel Hill. (n.d.). GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program (PDSP).

- Khanna, N., et al. (2013).

- Khanna, N., et al. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Neuropharmacology, 72, 60-68. [Link]

- Hart, T., et al. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 26(21), 6433. [Link]

- Kopp, B., et al. (2016). Structure-Dependent Activity of Natural GABA(A)

- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 6, Unit 6.10. [Link]

- Masiulis, S., et al. (2019). Biochemistry and binding assay a, FSEC of GABAA receptor with and.... ResearchGate.

- Molecules. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939. [Link]

- RGen Biotechnology. (n.d.). Advanced N-Cbz-4-Piperidine carboxylic acid [98%].

- National Institutes of Health. (2023). 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2.

- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- National Institutes of Health. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles.

- PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.

- PubMed. (2008). Synthesis and biological activity of N-substituted spiro[benzoxazepine-piperidine] Abeta-peptide production inhibitors.

- MDPI. (2023). 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2.

- PubMed. (2014). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401.

- MDPI. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety.

Sources

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. guidechem.com [guidechem.com]

- 5. fuaij.com [fuaij.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. PDSP - GABA [kidbdev.med.unc.edu]

- 18. researchgate.net [researchgate.net]

- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 21. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs [creative-biolabs.com]

The Strategic Role of 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the rational design of molecules with precisely tailored properties is paramount. Among the vast arsenal of chemical building blocks, 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid has emerged as a pivotal scaffold, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide delves into the multifaceted role of this versatile molecule, exploring its synthesis, physicochemical characteristics, and strategic application in the development of novel therapeutics. We will dissect the causality behind its selection in drug design, provide actionable experimental protocols, and present a comprehensive overview of its impact on medicinal chemistry.

Core Chemical Attributes and Strategic Advantages

This compound, with a molecular formula of C16H21NO4 and a molecular weight of 291.35 g/mol , possesses a unique combination of structural features that render it highly valuable in medicinal chemistry.[1][2]

Table 1: Physicochemical Properties [3]

| Property | Value |

| Molecular Formula | C16H21NO4 |

| Molecular Weight | 291.34 g/mol |

| CAS Number | 63845-33-0 |

| IUPAC Name | 3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid |

| Synonyms | N-Cbz-4-piperidinepropionic acid |

The molecule can be deconstructed into three key components: a piperidine ring, a propanoic acid side chain, and a benzyloxycarbonyl (Cbz) protecting group. Each of these moieties contributes to its utility:

-

The Piperidine Scaffold: A Cornerstone of Rigidity and Improved Pharmacokinetics. The saturated heterocyclic piperidine ring is a prevalent motif in pharmaceuticals.[4] Its incorporation into linker technologies, particularly for PROTACs, is a strategic choice to impart conformational rigidity.[][6] Unlike flexible alkyl or PEG linkers, which can adopt numerous conformations, a rigid linker like the piperidine-containing scaffold helps to pre-organize the PROTAC molecule into a conformation that is conducive to the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[6] This can lead to enhanced degradation efficiency. Furthermore, the inclusion of saturated heterocycles like piperidine has been associated with improved metabolic stability and aqueous solubility, key determinants of oral bioavailability.[4]

-

The Propanoic Acid Side Chain: A Versatile Handle for Bioconjugation. The propanoic acid functional group provides a readily available carboxylic acid handle for covalent modification. This allows for the straightforward attachment of the piperidine core to other molecular entities, most notably the warhead (target protein ligand) or the E3 ligase ligand in a PROTAC, through amide bond formation.

-

The Benzyloxycarbonyl (Cbz) Group: A Robust and Orthogonal Protecting Group. The Cbz group is a classic and highly effective protecting group for amines.[7] Its primary function in this context is to mask the reactivity of the piperidine nitrogen, preventing unwanted side reactions during the synthesis of more complex molecules. The Cbz group is stable under a wide range of reaction conditions but can be selectively removed, typically through catalytic hydrogenolysis, without affecting other common protecting groups.[7][8] This orthogonality is a critical feature in multi-step synthetic sequences.

The Pivotal Role in PROTAC Linker Design

The most prominent application of this compound is as a building block for PROTAC linkers.[1][2][9][10][11][12][13] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. The linker connecting the POI-binding and E3 ligase-binding moieties is not merely a spacer but plays a critical role in the efficacy of the PROTAC.

The incorporation of rigid structural elements like the piperidine ring from this compound into the linker is a key strategy for optimizing PROTAC performance. In contrast to early-stage PROTACs that often feature flexible polyethylene glycol (PEG) or alkyl chains, more advanced and clinically relevant PROTACs frequently utilize rigid linkers to enhance their drug-like properties.[1][]

A notable example of the successful application of rigid linkers containing piperidine and piperazine moieties is in the development of the clinical candidates ARV-110 (Bavdegalutamide) and ARV-471 (Vepdegestrant).[4] In the optimization of these molecules, initial flexible linkers were replaced with more rigid structures, which significantly improved their metabolic stability and potency.[4]

Synthesis and Experimental Protocols

Illustrative Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway.

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | C16H21NO4 | CID 9895315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 6. chempep.com [chempep.com]

- 7. nbinno.com [nbinno.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cbz-Protected Amino Groups [organic-chemistry.org]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to N-Cbz-4-piperidinepropionic Acid: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

N-Cbz-4-piperidinepropionic acid, a key synthetic intermediate, has emerged as a cornerstone in the edifice of modern medicinal chemistry. Its unique structural features, combining a conformationally restricted piperidine scaffold with a versatile propionic acid side chain and a readily cleavable N-protecting group, render it an invaluable tool in the synthesis of a diverse array of bioactive molecules. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and critical applications, with a focus on its role in the development of targeted therapeutics such as PROTACs and GPCR antagonists.

The Strategic Advantage of N-Cbz-4-piperidinepropionic Acid in Synthesis

At its core, the utility of N-Cbz-4-piperidinepropionic acid lies in the strategic orchestration of its constituent parts. The piperidine ring, a prevalent motif in pharmaceuticals, imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. The propionic acid moiety offers a reactive handle for amide bond formation, esterification, or other coupling reactions, serving as a versatile linker to connect the piperidine core to other pharmacophores.

Crucially, the benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the piperidine nitrogen. This protection is vital as it prevents the secondary amine from engaging in undesirable side reactions during synthetic transformations on other parts of the molecule. The Cbz group is stable under a variety of reaction conditions but can be selectively removed, most commonly via catalytic hydrogenolysis, to unmask the piperidine nitrogen for subsequent functionalization. This orthogonality is a key principle in multi-step organic synthesis, allowing for the controlled and sequential construction of complex molecular architectures.

Synthesis of N-Cbz-4-piperidinepropionic Acid: A Practical Approach

The synthesis of N-Cbz-4-piperidinepropionic acid can be approached through several strategic routes. A common and efficient method involves a two-step process starting from commercially available 4-piperidinepropionic acid.

Step 1: N-Cbz Protection of 4-Piperidinepropionic Acid

The first step involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group. This is typically achieved by reacting 4-piperidinepropionic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base.

Experimental Protocol:

-

Dissolve 4-piperidinepropionic acid in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

Add a base, such as sodium bicarbonate, to the solution to neutralize the carboxylic acid and facilitate the reaction.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the cooled solution while maintaining the temperature at 0°C.

-

Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup. Acidify the aqueous layer with a dilute acid (e.g., HCl) to protonate the carboxylic acid.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield N-Cbz-4-piperidinepropionic acid.

This protocol provides a high-yielding and straightforward method for the synthesis of the target compound.

Caption: Synthetic scheme for N-Cbz-4-piperidinepropionic acid.

Physicochemical and Spectroscopic Characterization

A thorough characterization of N-Cbz-4-piperidinepropionic acid is essential to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C16H21NO4 |

| Molecular Weight | 291.34 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 63845-33-0 |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (aromatic region), the methylene protons of the Cbz group, the piperidine ring protons, and the aliphatic protons of the propionic acid side chain.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons of the benzyl group, and the aliphatic carbons of the piperidine ring and propionic acid chain.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the C=O stretching of the carbamate and carboxylic acid, N-H bending (if any residual starting material is present), and C-H stretching of the aliphatic and aromatic moieties.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Drug Discovery: A Versatile Linker and Scaffold

The true value of N-Cbz-4-piperidinepropionic acid is realized in its application as a versatile building block in the synthesis of complex drug molecules.

Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The nature and length of the linker are critical for the efficacy of the PROTAC.

N-Cbz-4-piperidinepropionic acid is an ideal candidate for incorporation into PROTAC linkers.[1] The propionic acid handle allows for straightforward amide bond formation with an E3 ligase ligand or the target protein ligand. The piperidine ring provides a degree of rigidity to the linker, which can be advantageous for optimal ternary complex formation (PROTAC-target protein-E3 ligase). Following the construction of the PROTAC, the Cbz group can be removed to reveal a secondary amine on the piperidine ring, which can be further functionalized if desired.

Caption: General structure of a PROTAC molecule.

Scaffold for GPCR Antagonists

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that are important drug targets. The piperidine scaffold is a common feature in many GPCR ligands. N-Cbz-4-piperidinepropionic acid serves as a valuable starting material for the synthesis of novel GPCR antagonists.

For instance, in the development of CCR5 antagonists for the treatment of HIV-1 infection, piperidine-based structures are crucial for receptor binding.[2] The propionic acid side chain of N-Cbz-4-piperidinepropionic acid can be elaborated to introduce various functionalities that can interact with specific residues in the binding pocket of the receptor. The N-Cbz group allows for the selective modification of the side chain before deprotection and subsequent derivatization of the piperidine nitrogen to optimize potency and selectivity.

Conclusion and Future Perspectives

N-Cbz-4-piperidinepropionic acid is a testament to the power of strategic molecular design. Its combination of a protected piperidine core and a reactive side chain provides chemists with a powerful and versatile tool for the synthesis of complex and biologically active molecules. As the fields of targeted protein degradation and GPCR pharmacology continue to evolve, the demand for such well-designed building blocks will undoubtedly grow. The principles of protecting group chemistry and scaffold-based drug design, embodied in N-Cbz-4-piperidinepropionic acid, will continue to be central to the discovery of the next generation of therapeutics.

References

- Information on the synthesis of related piperidine compounds can be found in various organic chemistry resources and public

- General principles of peptide synthesis and the use of protecting groups are detailed in numerous textbooks and review articles on the subject.

- The use of piperidine scaffolds in medicinal chemistry is a widely discussed topic in drug design liter

- Information on the chemical properties of N-Cbz protected amino acids can be found in chemical supplier catalogs and organic chemistry d

- The synthesis and applications of various piperidine derivatives are frequently reported in journals such as the Journal of Medicinal Chemistry and Organic Letters.

- General information on spectroscopic techniques like NMR, IR, and MS can be found in standard analytical chemistry textbooks.

- The role of linkers in PROTAC design is a rapidly evolving area of research, with many recent public

- The design and synthesis of GPCR ligands is a major focus of many academic and industrial research groups.

- The importance of the Cbz protecting group in organic synthesis is a foundational concept taught in advanced organic chemistry courses.

- The principles of green chemistry and efficient synthetic route design are increasingly important consider

- The development of novel building blocks for drug discovery is a continuous effort in the field of medicinal chemistry.

- The use of computational tools in drug design can aid in the selection and optimiz

- The patent literature is a valuable source of information on the synthesis and applic

- Review articles on PROTACs and GPCR antagonists provide excellent overviews of the current st

- Zhang, J., et al. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry, 5(20), 3365-3375.[2]

Sources

- 1. Michael addition of N- and O-centred nucleophiles to tethered acrylates. The role of double bond geometry in controlling the diastereoselectivity of cyclisations leading to 2,6-disubstituted tetrahydropyrans and piperidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery and the Strategic Role of Cbz-Protection in Targeting Neurological and Inflammatory Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active compounds and approved pharmaceuticals.[1] Its synthetic versatility and favorable physicochemical properties have established it as a critical building block in the pursuit of novel therapeutics. The strategic use of protecting groups, such as the carbobenzyloxy (Cbz) group, is paramount in the multi-step synthesis of complex piperidine-containing drug candidates, allowing for precise control over reactivity and stereochemistry.[1] This technical guide provides a comprehensive overview of the therapeutic targets of Cbz-protected piperidine compounds and their derivatives. We will delve into the rationale behind their design, their mechanism of action at key biological targets, and the experimental workflows used to validate their activity. The primary focus will be on well-established targets in neurodegenerative diseases and the endocannabinoid system, with a discussion on the broader potential in other therapeutic areas.

The Significance of the Cbz-Protected Piperidine Scaffold

The piperidine moiety's six-membered heterocyclic structure provides a versatile and conformationally flexible scaffold that can be readily functionalized to interact with a wide array of biological targets.[1][2] However, the inherent reactivity of the piperidine nitrogen necessitates the use of protecting groups during chemical synthesis to prevent unwanted side reactions. The carbobenzyloxy (Cbz) group is a widely employed N-protecting group due to its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis.[2] This orthogonality allows for selective deprotection without affecting other sensitive functional groups within a molecule, a critical feature in the synthesis of complex pharmaceutical agents.

The use of Cbz-protected piperidine intermediates is a common strategy in the synthesis of compounds targeting the central nervous system (CNS), as well as inflammatory and pain-related pathways. While the Cbz group is often removed in the final active pharmaceutical ingredient, its presence during synthesis is crucial for achieving the desired molecular architecture. In some instances, the Cbz group or its benzyl component may be retained in the final molecule, contributing to the pharmacophore and interacting with the biological target.

Therapeutic Targets in Neurodegenerative Disorders: Cholinesterase Inhibition

A key pathological hallmark of Alzheimer's disease is the decline in acetylcholine (ACh) levels in the brain.[3] Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are the enzymes responsible for the hydrolysis of ACh.[4][5] Therefore, inhibiting these enzymes is a primary therapeutic strategy to enhance cholinergic neurotransmission and alleviate the cognitive symptoms of Alzheimer's disease.[3] Piperidine-based compounds, particularly N-benzylpiperidine derivatives, have emerged as potent cholinesterase inhibitors.[4][5][6][7]

Mechanism of Action

N-benzylpiperidine derivatives often act as dual inhibitors of both AChE and BuChE.[7] The positively charged piperidine nitrogen at physiological pH is thought to interact with the peripheral anionic site (PAS) of the cholinesterases, while the benzyl group and other substituents can form hydrophobic and π-π stacking interactions within the active site gorge, blocking the entry of acetylcholine.[3] Some derivatives have also been shown to inhibit the aggregation of β-amyloid plaques, another key pathological feature of Alzheimer's disease, making them multi-target-directed ligands.[5]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed several key features for potent cholinesterase inhibition by N-benzylpiperidine derivatives:

-

The N-benzyl group: This moiety is often crucial for high-affinity binding. Substitutions on the benzyl ring can modulate potency and selectivity.[4]

-

The piperidine core: The piperidine ring acts as a central scaffold, and its substitution pattern dictates the orientation of the pharmacophoric groups.

-

Linker and Terminal Groups: The nature and length of the linker connecting the piperidine to other functionalities, as well as the terminal groups, significantly influence inhibitory activity.[5][6]

Quantitative Data on Piperidine-Based Cholinesterase Inhibitors

| Compound Class | Target Enzyme(s) | IC50 Values | Reference(s) |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | AChE | 0.56 nM | [4] |

| N-benzylpiperidine carboxamide derivatives | AChE | 0.03 µM - 5.94 µM | [6] |

| 1,3-dimethylbenzimidazolinone-linked benzylpiperidines | AChE / BuChE | 0.39 µM (AChE), 0.16 µM (BChE) | [3] |

| N-benzylpiperidine-phthalimide derivatives | BuChE | 0.72 µM | [5] |

Experimental Workflow: Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of piperidine derivatives against AChE and BuChE is commonly determined using the spectrophotometric method developed by Ellman.[8][9][10][11]

Principle: This colorimetric assay measures the activity of cholinesterases based on the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm.[8][10] The rate of color formation is proportional to the enzyme activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.[8]

Protocol:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in phosphate buffer).

-

Substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide, 10 mM in deionized water).

-

AChE or BuChE enzyme solution (e.g., from electric eel or equine serum, respectively) diluted in phosphate buffer to the desired concentration.

-

Test compound solutions at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add phosphate buffer.

-

Add the test compound solution to the test wells and buffer to the control wells.

-

Add the enzyme solution to all wells except the blank.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the DTNB solution followed by the substrate solution to all wells.

-

Measure the absorbance at 412 nm kinetically over a period of time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Caption: Inhibition of FAAH and MAGL enhances endocannabinoid signaling.

Broader Therapeutic Potential: GPCRs and Anticancer Targets

While the direct role of the Cbz group in the final active molecule is less documented for G-protein coupled receptors (GPCRs) and anticancer targets, Cbz-protected piperidines are invaluable intermediates in the synthesis of compounds targeting these areas.

G-Protein Coupled Receptors (GPCRs)

Piperidine and its derivatives are found in numerous drugs targeting GPCRs, such as dopamine and serotonin receptors, which are crucial in the treatment of various CNS disorders including schizophrenia, depression, and anxiety. [12][13][14][15][16][17]The synthesis of these complex molecules often relies on the use of Cbz-protected piperidine building blocks to control the introduction of various substituents that are critical for receptor affinity and selectivity. [2] Experimental Workflow: Radioligand Binding Assay for Dopamine D2 Receptor

A fundamental technique to assess the affinity of a compound for a specific receptor is the radioligand binding assay. [18][19][20][21][22] Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope) for binding to a receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Protocol:

-

Preparation:

-

Cell membranes expressing the target receptor (e.g., dopamine D2 receptor).

-

Radioligand (e.g., [3H]-Spiperone).

-

Test compound at various concentrations.

-

Assay buffer.

-

-

Assay Procedure:

-

Incubate the cell membranes, radioligand, and test compound together in the assay buffer.

-

Allow the binding to reach equilibrium.

-

Separate the bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the amount of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 or Ki value.

-

Caption: Workflow for determining receptor binding affinity.

Anticancer Targets

Piperidine-containing compounds have demonstrated a wide range of anticancer activities, targeting various signaling pathways involved in cancer cell proliferation, survival, and metastasis. [23][24][25]These pathways include those regulated by STAT-3, NF-κB, and PI3K/Akt. [23][24]The synthesis of these anticancer agents often utilizes Cbz-protected piperidine scaffolds to construct the complex molecular architectures required for potent and selective activity.

Conclusion

Cbz-protected piperidine compounds are not merely synthetic intermediates but are foundational to the development of a diverse range of therapeutics. Their strategic use enables the efficient and controlled synthesis of potent inhibitors of key enzymes such as cholinesterases and endocannabinoid hydrolases, offering promising avenues for the treatment of neurodegenerative diseases, pain, and inflammation. Furthermore, their role as versatile building blocks extends to the creation of ligands for GPCRs and novel anticancer agents. The continued exploration of the chemical space around the Cbz-protected piperidine scaffold, coupled with robust biological evaluation, will undoubtedly lead to the discovery of next-generation therapies for a multitude of human diseases.

References

- A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening. (n.d.). PubMed. [Link]

- Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. [Link]

- A natural substrate-based fluorescence assay for inhibitor screening on diacylglycerol lipase α. (2018). PubMed Central. [Link]

- D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays. (2015). Bio-protocol. [Link]

- Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. (2022). Frontiers. [Link]

- Ellman Esterase Assay Protocol. (n.d.). Scribd. [Link]

- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

- Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). PubMed Central. [Link]

- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). [Link]

- Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. (2011). PubMed Central. [Link]

- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

- Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. (2019).

- Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. (2015). PubMed. [Link]

- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020).

- Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. (2010). PubMed. [Link]

- A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020). MDPI. [Link]

- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). University of Manchester. [Link]

- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Royal Society of Chemistry. [Link]

- Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (2020). PubMed Central. [Link]

- (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). (2017). PubMed Central. [Link]

- The Role of Piperidine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). PubMed. [Link]

- Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart. (1990). PubMed. [Link]

- Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. (2023). PubMed. [Link]

- Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. (2000). PubMed. [Link]

- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2021). PubMed Central. [Link]

- Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. (2011).

- Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. (2014). PubMed Central. [Link]

- Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). (2014).

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022).

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). PubMed. [Link]